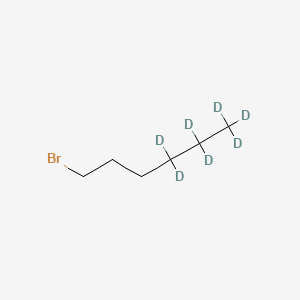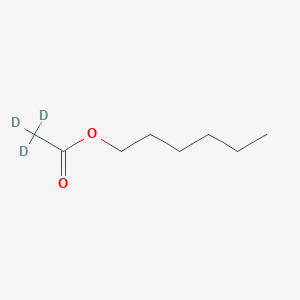
N-Hexyl acetate-D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexyl acetate-D3 is an isotopologue of N-Hexyl acetate, where three hydrogen atoms are replaced by deuterium atoms. This compound is an ester with the molecular formula C8H16O2. It is commonly used in various industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Hexyl acetate-D3 can be synthesized through the esterification of hexanol-D3 with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to speed up the process. The reaction conditions include heating the mixture to a temperature of around 60-70°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using reactive distillation. This method combines the reaction and separation processes in a single unit, which enhances the efficiency and yield of the product. The process involves the use of catalytic packings and operates under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
N-Hexyl acetate-D3 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce hexanol-D3 and acetic acid.
Oxidation: This compound can be oxidized to form hexanoic acid and other oxidation products.
Substitution: this compound can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as ammonia or amines.
Major Products
Hydrolysis: Hexanol-D3 and acetic acid.
Oxidation: Hexanoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Hexyl acetate-D3 is used in a variety of scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In studies involving the metabolism and biotransformation of esters.
Medicine: As a reference compound in pharmacokinetic studies.
Industry: In the production of flavors, fragrances, and plasticizers.
Wirkmechanismus
The mechanism of action of N-Hexyl acetate-D3 involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release hexanol-D3 and acetic acid, which can then participate in further biochemical reactions. The deuterium atoms in this compound can also influence the rate of these reactions due to the kinetic isotope effect .
Vergleich Mit ähnlichen Verbindungen
N-Hexyl acetate-D3 can be compared with other similar compounds such as:
N-Hexyl acetate: The non-deuterated form of the compound.
Hexyl ethanoate: Another ester with similar properties.
1-Hexyl acetate: A structural isomer with a different arrangement of atoms.
Uniqueness
The presence of deuterium atoms in this compound makes it unique compared to its non-deuterated counterparts. This isotopic substitution can affect the compound’s physical and chemical properties, making it valuable in specific research applications .
Eigenschaften
Molekularformel |
C8H16O2 |
|---|---|
Molekulargewicht |
147.23 g/mol |
IUPAC-Name |
hexyl 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-6-7-10-8(2)9/h3-7H2,1-2H3/i2D3 |
InChI-Schlüssel |
AOGQPLXWSUTHQB-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)OCCCCCC |
Kanonische SMILES |
CCCCCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




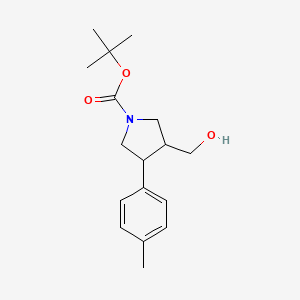
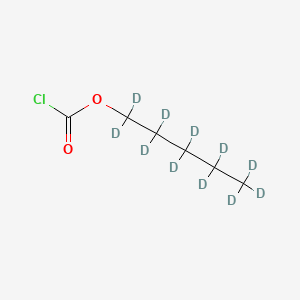
![[1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B15126747.png)
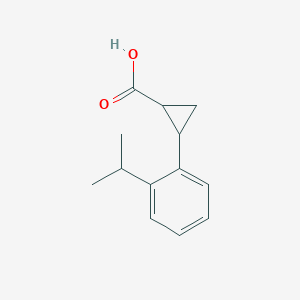
![Methyl (3S)-2-acetyl-1-(2-phenylethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15126771.png)



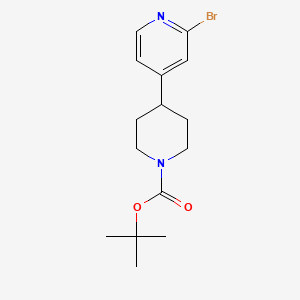
![4-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B15126808.png)
![8-(2-Phenylethyl)-1-oxa-3,4-diazaspiro[4.5]decan-2-one;thiophene-2-carboxylic acid](/img/structure/B15126815.png)
